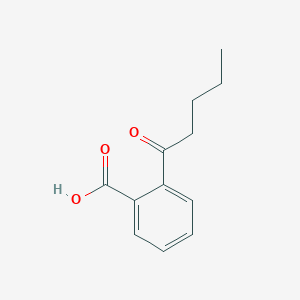

2-Pentanoylbenzoic acid

概要

説明

2-Pentanoylbenzoic acid, also known as 2-valerylbenzoic acid, is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid where the hydrogen atom at the second position of the benzene ring is replaced by a pentanoyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-pentanoylbenzoic acid typically involves the Friedel-Crafts acylation of benzoic acid with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_9\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COC}_5\text{H}_9)\text{COOH} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of pentanoic acid and benzoic acid derivatives.

Reduction: Formation of 2-pentanol and benzoic acid.

Substitution: Formation of halogenated benzoic acid derivatives

科学的研究の応用

2-Pentanoylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of 2-pentanoylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

2-Acetylbenzoic acid: Similar structure but with an acetyl group instead of a pentanoyl group.

2-Propionylbenzoic acid: Contains a propionyl group instead of a pentanoyl group.

2-Butyrylbenzoic acid: Contains a butyryl group instead of a pentanoyl group.

Uniqueness: 2-Pentanoylbenzoic acid is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired .

生物活性

2-Pentanoylbenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pentanoyl group attached to the benzene ring of benzoic acid. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. The structural characteristics influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Mechanism : Similar to other benzoic acid derivatives, this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes and altering pH gradients within cells.

- Case Studies : Studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria, with effectiveness often dependent on pH levels. For instance, the minimum inhibitory concentration (MIC) for certain strains can vary significantly based on environmental conditions .

2. Anti-inflammatory Effects

- Research Findings : Preliminary studies suggest that compounds related to this compound may reduce inflammation markers in vitro. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism : The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.

3. Antioxidant Properties

- Studies : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.

- Data Table : A summary of antioxidant activities compared with standard antioxidants is presented below.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 75 | 25 |

| Ascorbic Acid | 90 | 15 |

| Gallic Acid | 85 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to benzoic acid, it can penetrate lipid membranes due to its hydrophobic nature, leading to cell lysis in susceptible microorganisms .

- pH Modulation : The compound's effectiveness may be influenced by its ability to alter intracellular pH levels, which affects various metabolic processes in bacteria and possibly other cell types .

- Cytokine Inhibition : It may inhibit the synthesis or release of pro-inflammatory cytokines, thus modulating the immune response .

Case Studies

- Antimicrobial Efficacy Against Gram-positive Bacteria

- Inflammation Model in Rats

化学反応の分析

Esterification Reactions

Benzoic acid derivatives typically undergo Fischer esterification with alcohols under acidic conditions to form esters . For 2-pentanoylbenzoic acid, the carboxyl group (-COOH) could react with alcohols (e.g., methanol, ethanol) via acid catalysis:

Key factors :

-

Reaction equilibrium favors ester formation with excess alcohol or removal of water .

-

Steric hindrance from the 2-pentanoyl group may slow reaction kinetics compared to unsubstituted benzoic acid .

Acyl Group Reactivity

The pentanoyl substituent (-COCH) at the 2-position may undergo nucleophilic acyl substitution (e.g., hydrolysis, aminolysis):

Conditions :

-

The electron-withdrawing carboxylic acid group meta to the acyl substituent could destabilize intermediates, altering reaction rates .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of both the -COOH and -COCH groups would direct incoming electrophiles to the para position relative to the carboxyl group. Example reactions include:

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H, Pd/C) could reduce the pentanoyl group to a pentyl chain:

-

Oxidation : Strong oxidizers (e.g., KMnO) might cleave the acyl group, forming dicarboxylic acids under harsh conditions .

Thermodynamic and Solubility Data

While no direct data exist for this compound, its solubility in alcohols can be inferred from benzoic acid’s behavior :

| Solvent | Solubility Trend | Rationale |

|---|---|---|

| 2-Pentanol | Moderate | Polar protic solvent aligns with benzoic acid’s solubility . |

| n-Hexanol | Lower | Longer alkyl chain reduces polarity, decreasing solubility . |

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation or acyl group fragmentation may occur:

This aligns with benzoic acid decomposition pathways under similar conditions .

Synthetic Routes

Plausible synthesis methods include:

Challenges and Research Gaps

特性

IUPAC Name |

2-pentanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAMOIJQDQZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415685 | |

| Record name | 2-pentanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-37-8 | |

| Record name | 2-pentanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。